molecular formula C9H9Cl2NO B8048353 6,7-Dichlorochroman-4-amine CAS No. 886762-90-9

6,7-Dichlorochroman-4-amine

Cat. No.: B8048353
CAS No.: 886762-90-9
M. Wt: 218.08 g/mol
InChI Key: DBMTUJCOCFPESV-UHFFFAOYSA-N
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Description

6,7-Dichlorochroman-4-amine (CAS: 886762-90-9) is a bicyclic organic compound with the molecular formula C₉H₉Cl₂NO and a molar mass of 218.08 g/mol . Structurally, it consists of a chroman backbone (a benzopyran moiety) substituted with chlorine atoms at positions 6 and 7, and an amine group at position 3. Synonyms include 6,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine and 6,7-dichlorochroman-4-ylamine .

Its safety data sheet emphasizes handling precautions, including the use of personal protective equipment and proper ventilation .

Properties

IUPAC Name

6,7-dichloro-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMTUJCOCFPESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235782
Record name 6,7-Dichloro-3,4-dihydro-2H-1-benzopyran-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID101235782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-90-9
Record name 6,7-Dichloro-3,4-dihydro-2H-1-benzopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dichloro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichlorochroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative, such as 6,7-dichlorochroman-4-one.

    Reduction: The chroman-4-one is reduced to the corresponding chroman-4-ol using a reducing agent like sodium borohydride.

    Amination: The chroman-4-ol is then subjected to amination using reagents such as ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichlorochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives with different substituents.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted chroman derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

6,7-Dichlorochroman-4-amine has been investigated for its potential therapeutic applications:

  • Anti-inflammatory Activity : Studies suggest that this compound may exhibit anti-inflammatory properties by modulating specific biological pathways.
  • Enzyme Inhibition : It has shown promise in inhibiting enzymes linked to various diseases, which could lead to its use in developing new therapeutics.

Case Studies

  • Anti-Cancer Research : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines. The mechanism involved apoptosis induction through specific receptor interactions.
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress, suggesting its potential in treating neurodegenerative diseases.

Chemical Research

In chemical research, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various substitutions and modifications that can lead to new compounds with enhanced properties.

Applications in Organic Synthesis

The compound's ability to participate in various chemical reactions makes it valuable in organic synthesis:

  • Substitution Reactions : It can serve as a precursor for creating substituted chroman derivatives.
  • Functional Group Transformations : The amine group allows for further derivatization to enhance biological activity or alter physical properties.

Mechanism of Action

The mechanism of action of 6,7-Dichlorochroman-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Halogen Substitution: Chlorine vs. Fluorine

Substitution of chlorine with fluorine alters electronic properties and solubility. For example:

  • (S)-6,7-Difluorochroman-4-amine (CAS: 1213126-25-0) has the formula C₉H₉F₂NO (molar mass: 209.18 g/mol) .
  • 5,7-Difluorochroman-4-amine hydrochloride (CAS: 1392211-80-1) is a hydrochloride salt with a molar mass of 221.63 g/mol .

Key Differences :

  • Limited solubility data for 6,7-Dichlorochroman-4-amine exists, but structurally similar compounds (e.g., CAS 2241594-30-7) exhibit log S values of -2.73 (Ali model) and -2.99 (SILICOS-IT), suggesting moderate aqueous solubility .

Positional Isomerism: 5,7-Dichloro vs. 6,7-Dichloro

Positional isomerism significantly impacts biological activity and electronic distribution:

  • (R)-5,7-Dichlorochroman-4-amine (Ref: 10-F787081) differs in chlorine substitution at positions 5 and 7 instead of 6 and 7 .
  • 6-Chlorochroman-4-amine derivatives (e.g., CAS 763907-56-8) show high structural similarity (1.00) to this compound but lack the 7-chloro substituent .

Implications :

  • The 6,7-dichloro configuration may enhance steric effects near the amine group, influencing receptor binding in pharmacological contexts.

Enantiomeric Forms: (R)- vs. (S)-Configuration

Stereoisomerism affects pharmacological profiles:

  • (R)-6,7-Dichlorochroman-4-amine (CAS: 1055955-33-3) shares the same molecular formula as its racemic counterpart but exhibits distinct chiral properties .

Salt Forms: Freebase vs. Hydrochloride

Salt formation modifies solubility and stability:

  • 5,7-Difluorochroman-4-amine hydrochloride (CAS: 1392211-80-1) demonstrates how hydrochloride salts increase molecular weight (221.63 g/mol vs. 209.18 g/mol for freebase) and improve crystallinity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
This compound 886762-90-9 C₉H₉Cl₂NO 218.08 6-Cl, 7-Cl, 4-NH₂
(R)-6,7-Dichlorochroman-4-amine 1055955-33-3 C₉H₉Cl₂NO 218.08 6-Cl, 7-Cl, 4-NH₂ (R)
(S)-6,7-Difluorochroman-4-amine 1213126-25-0 C₉H₉F₂NO 209.18 6-F, 7-F, 4-NH₂ (S)
5,7-Difluorochroman-4-amine HCl 1392211-80-1 C₉H₁₀ClF₂NO 221.63 5-F, 7-F, 4-NH₂·HCl

Biological Activity

6,7-Dichlorochroman-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H9_9Cl2_2N\O
  • Molecular Weight : 218.08 g/mol
  • CAS Number : 886762-90-9
  • Purity : Typically above 95% for research purposes

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. Preliminary studies suggest that this compound may inhibit the growth of certain pathogens, making it a candidate for further investigation as an antimicrobial agent .
  • Anticancer Properties : There is emerging evidence that this compound may possess anticancer properties. Studies have indicated that derivatives of chlorinated chroman compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro. The specific pathways involved are still under investigation but may involve the modulation of cell cycle regulators and apoptosis-related proteins .
  • Neuroprotective Effects : Some research suggests that compounds with similar structures may protect neuronal cells from oxidative stress and neurodegeneration. This opens avenues for exploring its potential in treating neurodegenerative diseases .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in key biological pathways. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes linked to metabolic pathways in bacteria or cancer cells.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular responses to various stimuli.

Research Findings and Case Studies

A summary of relevant studies is provided below:

Study ReferenceFocusFindings
AntimicrobialDemonstrated inhibition of bacterial growth in vitro.
AnticancerInduced apoptosis in cancer cell lines; potential mechanism involves p53 pathway activation.
NeuroprotectionShowed protective effects against oxidative stress in neuronal cultures.

Case Study Example

In a recent study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its biological activity against several bacterial strains and cancer cell lines. The results indicated:

  • Bacterial Strains Tested : E. coli, S. aureus
  • Inhibition Zone Diameter : Up to 15 mm against S. aureus at a concentration of 50 µg/mL.

The study concluded that the compound has promising antimicrobial properties and warrants further exploration for therapeutic applications.

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